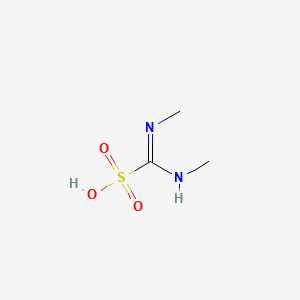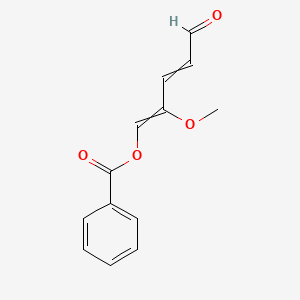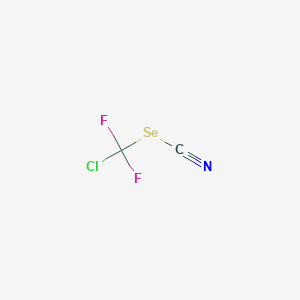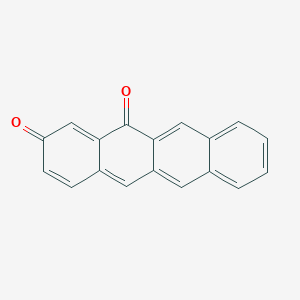
Tetracene-2,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracene-2,12-dione is an organic compound belonging to the class of tetracenequinones. It is a polycyclic aromatic hydrocarbon with a chemical formula of C18H10O2. This compound is known for its applications in organic electronics and its potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracene-2,12-dione can be synthesized through various methods. One common synthetic route involves the oxidation of tetracene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as acetic acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from simpler aromatic compounds. The process includes steps like Friedel-Crafts acylation, cyclization, and subsequent oxidation to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Tetracene-2,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the tetracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, nitric acid, and various alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted tetracene derivatives, which can have different functional groups such as hydroxyl, nitro, or alkyl groups .
Scientific Research Applications
Tetracene-2,12-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organic electronic materials.
Biology: Studied for its interactions with DNA and potential as an anticancer agent.
Medicine: Investigated for its cytotoxic effects on cancer cells, particularly breast and cervical cancer cell lines.
Industry: Utilized in the production of organic semiconductors and other electronic materials
Mechanism of Action
The mechanism of action of tetracene-2,12-dione involves its interaction with DNA. It primarily binds to the minor groove of DNA, disrupting the normal function of the DNA and leading to the inhibition of cell proliferation and induction of apoptosis. This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Tetracene-5,12-dione: Another tetracenequinone with similar properties and applications.
Pyrimidine-2,4-dione: A compound with notable anticancer potential.
Uniqueness
Tetracene-2,12-dione is unique due to its specific binding affinity to DNA and its potential for use in both organic electronics and as an anticancer agent. Its dual functionality makes it a compound of significant interest in both scientific research and industrial applications .
Properties
CAS No. |
55488-93-2 |
|---|---|
Molecular Formula |
C18H10O2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
tetracene-2,12-dione |
InChI |
InChI=1S/C18H10O2/c19-15-6-5-13-8-14-7-11-3-1-2-4-12(11)9-16(14)18(20)17(13)10-15/h1-10H |
InChI Key |
FTIVUPHIZQIESS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC(=O)C=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


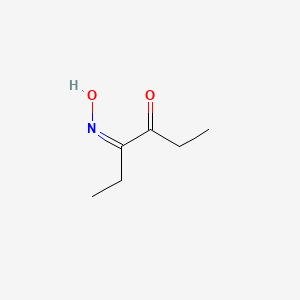
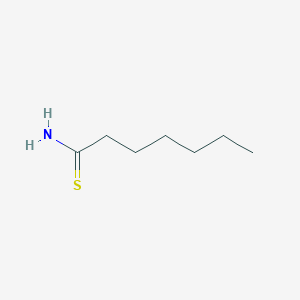

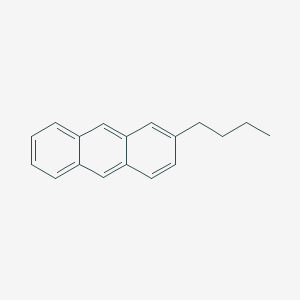
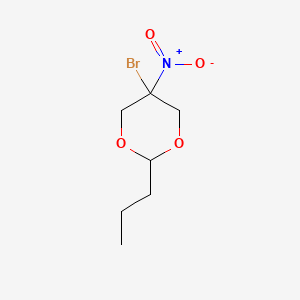
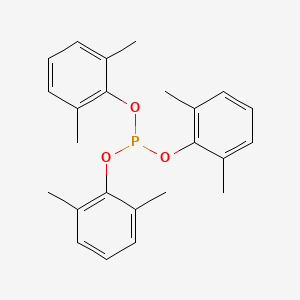
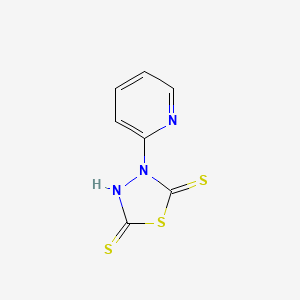
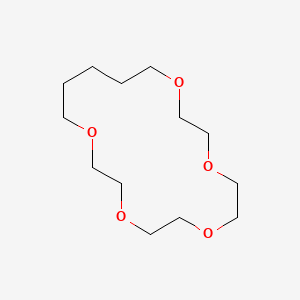
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
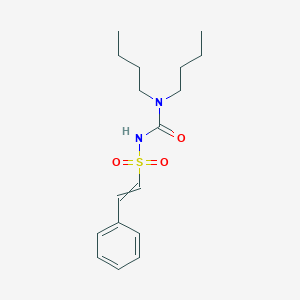
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
